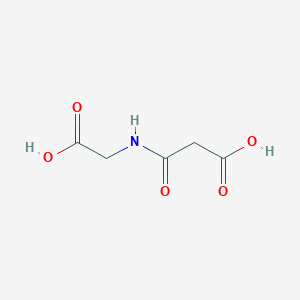
7-Methyl-gdp
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methylguanosine 5’-diphosphate, commonly referred to as 7-Methyl-gdp, is a modified nucleotide that plays a crucial role in the regulation of messenger RNA (mRNA) stability and translation in eukaryotic cells. It is derived from the decapping of mRNA by the Dcp2 enzyme during the 5’-3’ mRNA decay pathway . This compound is essential for studying the structure, functions, and metabolism of mRNA 5’-cap structures .
Preparation Methods
Synthetic Routes and Reaction Conditions: 7-Methylguanosine 5’-diphosphate can be synthesized using various methods, including enzymatic, chemical, and chemo-enzymatic approaches. One notable method involves the use of solid-phase chemistry, where the capping reaction is performed on solid support after automated RNA assembly . The capping reaction is efficiently carried out between a 5’-phosphoroimidazolide RNA anchored on the support and 7-Methylguanosine 5’-diphosphate in dimethylformamide (DMF) in the presence of zinc chloride .
Industrial Production Methods: Industrial production of 7-Methylguanosine 5’-diphosphate typically involves large-scale preparation using solid-phase chemistry. This method allows for the production of high-purity 7-Methylguanosine 5’-diphosphate RNA in substantial quantities, making it a valuable research tool .
Chemical Reactions Analysis
Types of Reactions: 7-Methylguanosine 5’-diphosphate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the compound’s structure and function in mRNA cap structures.
Common Reagents and Conditions: Common reagents used in the synthesis and modification of 7-Methylguanosine 5’-diphosphate include dimethylformamide (DMF), zinc chloride, and various methylating agents . The reactions are typically carried out under mild conditions to preserve the integrity of the compound.
Major Products Formed: The major products formed from the reactions involving 7-Methylguanosine 5’-diphosphate include various cap analogs, such as 7-Methylguanosine 5’-triphosphate and trimethylguanosine . These analogs are valuable for studying mRNA translation and stability.
Scientific Research Applications
7-Methylguanosine 5’-diphosphate has numerous scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is used to study the structure, functions, and metabolism of mRNA 5’-cap structures . Additionally, it serves as a valuable tool in elucidating molecular mechanisms of cap-regulated cellular processes, such as protein translation initiation, pre-mRNA splicing, RNA intracellular transport, mRNA turnover, and cap-dependent translation inhibition by microRNAs .
Mechanism of Action
The mechanism of action of 7-Methylguanosine 5’-diphosphate involves its role in the regulation of mRNA stability and translation. The compound recognizes and binds the 7-methylguanosine-containing mRNA cap during an early step in the initiation of protein synthesis . This binding facilitates ribosome binding by inducing the unwinding of the mRNA, thereby promoting efficient translation . Additionally, the cap structure protects mRNA from degradation by 5’-exonucleases and ensures its recognition by eukaryotic translation initiation factor 4E (eIF4E) .
Comparison with Similar Compounds
7-Methylguanosine 5’-diphosphate is often compared with other cap analogs, such as 7-Methylguanosine 5’-triphosphate and trimethylguanosine . These compounds share similar structures and functions but differ in their methylation patterns and biological roles. For example, trimethylguanosine is commonly found in small nuclear RNAs (snRNAs) and plays a role in RNA splicing . The unique structure of 7-Methylguanosine 5’-diphosphate makes it particularly valuable for studying mRNA cap structures and their regulatory functions.
Conclusion
7-Methylguanosine 5’-diphosphate is a crucial compound in the study of mRNA stability and translation Its unique structure and properties make it a valuable tool in various scientific research applications, including chemistry, biology, medicine, and industry
Properties
Molecular Formula |
C11H15N5Na2O11P2 |
|---|---|
Molecular Weight |
501.19 g/mol |
IUPAC Name |
disodium;[[(2R,3S,4R,5R)-5-(2-amino-7-methyl-6-oxidopurin-9-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C11H17N5O11P2.2Na/c1-15-3-16(8-5(15)9(19)14-11(12)13-8)10-7(18)6(17)4(26-10)2-25-29(23,24)27-28(20,21)22;;/h3-4,6-7,10,17-18H,2H2,1H3,(H5-,12,13,14,19,20,21,22,23,24);;/q;2*+1/p-2/t4-,6-,7-,10-;;/m1../s1 |
InChI Key |
VSMXIKIFPKDZJA-IDIVVRGQSA-L |
Isomeric SMILES |
CN1C=[N+](C2=C1C(=NC(=N2)N)[O-])[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)(O)[O-])O)O.[Na+].[Na+] |
Canonical SMILES |
CN1C=[N+](C2=C1C(=NC(=N2)N)[O-])C3C(C(C(O3)COP(=O)([O-])OP(=O)(O)[O-])O)O.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


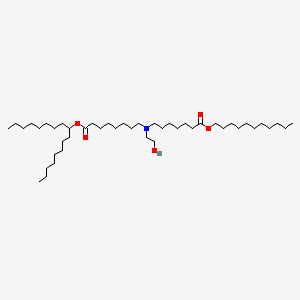
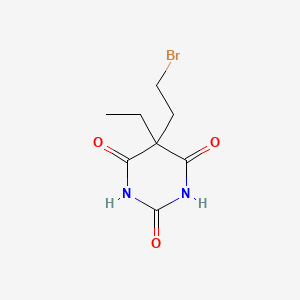
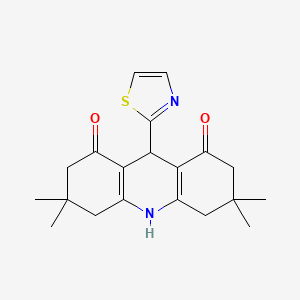
![N-[4-(2-methoxyethoxy)cyclohexyl]-6-(1,3-thiazol-5-yl)-1H-pyrrolo[2,3-b]pyridine-4-carboxamide](/img/structure/B11937452.png)
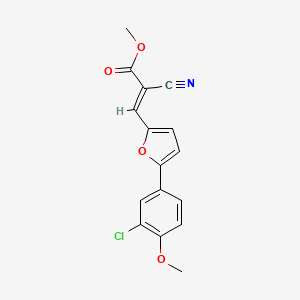
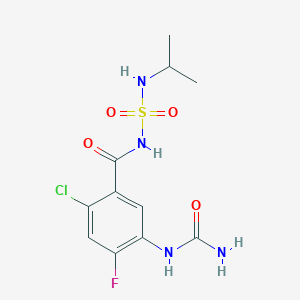
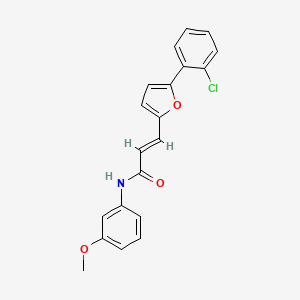
![cyclopentyl (2R)-2-[[(2S)-2-[(1R)-2-(hydroxyamino)-1-methoxy-2-oxoethyl]-4-methylpentanoyl]amino]-2-phenylacetate](/img/structure/B11937482.png)
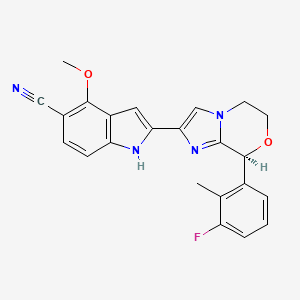

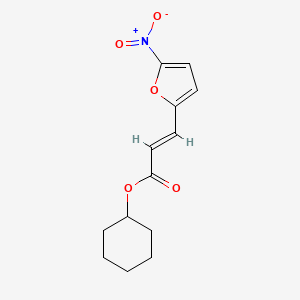
![6-ethyl-5-[(4-methoxycyclohexyl)amino]-3-[3-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]anilino]pyrazine-2-carboxamide](/img/structure/B11937539.png)
![undecyl 6-[(6-henicosan-11-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]hexanoate](/img/structure/B11937540.png)
